(Rac)-PF-998425 (CAS: 1076225-27-8) is a potent, highly selective nonsteroidal androgen receptor (AR) antagonist specifically engineered for dermatological research, including sebum control and androgenetic alopecia models [1]. Unlike traditional systemic AR antagonists such as flutamide or bicalutamide, (Rac)-PF-998425 features a unique structural profile that ensures rapid systemic clearance and minimal off-target endocrine disruption [1]. Its primary procurement value lies in its suitability as a highly selective, non-phototoxic reference compound for topical formulation development and localized androgen blockade, where avoiding systemic antiandrogenic side effects is a strict requirement [1].
Substituting (Rac)-PF-998425 with conventional nonsteroidal AR antagonists (e.g., bicalutamide) or earlier-generation biaryl phenols fundamentally compromises topical research models [1]. Standard systemic AR antagonists exhibit prolonged half-lives that lead to unwanted systemic antiandrogenic side effects, such as feminization, when absorbed transdermally[1]. Conversely, closely related biaryl phenol analogs, while efficacious locally, possess extended electronic conjugation that triggers positive phototoxicity in standard 3T3 neutral red uptake (NRU) assays, rendering them unsafe for topical formulation workflows[1]. (Rac)-PF-998425 overcomes these barriers through a rationally designed cyclohexanol substitution that breaks aromatic conjugation, eliminating photoirritation risk while maintaining high local AR affinity and rapid systemic degradation[1].
Earlier biaryl phenol AR antagonists (such as compounds 5a and 5b) demonstrated high topical efficacy but failed safety screens due to extended aromatic conjugation [1]. (Rac)-PF-998425 replaces one aromatic ring with a cyclohexanol group, successfully eliminating this critical safety liability [1].
| Evidence Dimension | In vitro phototoxicity |
| Target Compound Data | Negative (Non-phototoxic) |
| Comparator Or Baseline | Biaryl phenol analogs 5a/5b (Positive/Phototoxic) |
| Quantified Difference | Complete elimination of phototoxicity flags |
| Conditions | 3T3 Neutral Red Uptake (NRU) assay |
Essential for researchers developing topical dermatological therapies where UV exposure and photoirritation are primary safety liabilities that halt clinical progression.
Due to the 80–90% homology in the ligand-binding regions of the androgen and progesterone receptors, cross-reactivity is a common procurement risk that confounds data [1]. (Rac)-PF-998425 demonstrates high affinity for the androgen receptor while remaining virtually inactive at the progesterone receptor [1].
| Evidence Dimension | Receptor Binding Affinity (IC50) |
| Target Compound Data | AR IC50 = 26–37 nM |
| Comparator Or Baseline | Progesterone Receptor (PR) IC50 > 10,000 nM |
| Quantified Difference | >270-fold selectivity for AR over PR |
| Conditions | Radioligand competitive binding and cellular assays |
Prevents confounding endocrine variables in complex in vivo models, ensuring observed phenotypic changes are strictly AR-mediated.
A major hurdle for topical AR antagonists is systemic absorption leading to generalized androgen blockade, a common issue with legacy compounds like bicalutamide [1]. (Rac)-PF-998425 was specifically selected for its high metabolic lability in systemic circulation, ensuring that any absorbed compound is rapidly neutralized[1].
| Evidence Dimension | Metabolic Clearance and Half-Life |
| Target Compound Data | t1/2 = 4 min; CLint = 350 µL/min/mg protein |
| Comparator Or Baseline | Standard systemic AR antagonists (e.g., bicalutamide t1/2 ~6 days) |
| Quantified Difference | Ultra-short systemic half-life restricting action to the application site |
| Conditions | Rat liver microsome assay and in vivo dog IV models (clearance = 40 mL/min/kg) |
Validates the compound as the optimal choice for localized dermatological models (e.g., alopecia, seborrhea) without inducing systemic feminization.
Leveraging its rapid systemic clearance and high local AR affinity, (Rac)-PF-998425 is the ideal reference active pharmaceutical ingredient (API) for testing transdermal delivery systems targeting hair follicles without risking systemic exposure [1].
Due to its proven efficacy in reducing wax ester production in hamster ear models (ED50 = 0.4% b.i.d.), it serves as a reliable positive control for evaluating novel sebosuppressive compounds in dermatological research[1].
Given its rationally designed non-conjugated structure and negative 3T3 NRU assay results, (Rac)-PF-998425 acts as a critical structural benchmark for medicinal chemists aiming to design non-phototoxic topical therapeutics [1].
Irritant